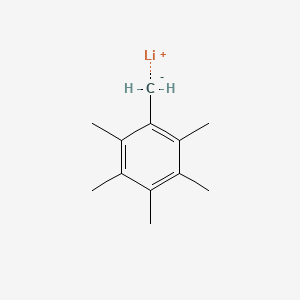
Lithium (pentamethylphenyl)methanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium (pentamethylphenyl)methanide is an organolithium compound that features a lithium atom bonded to a pentamethylphenyl group. This compound is part of the broader class of organolithium reagents, which are widely used in organic synthesis due to their strong nucleophilicity and basicity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium (pentamethylphenyl)methanide can be synthesized through the reaction of pentamethylbenzene with n-butyllithium in a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction typically proceeds at low temperatures to prevent side reactions and ensure high yields. The general reaction is as follows:
C6(CH3)5H+n-BuLi→C6(CH3)5Li+n-BuH
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and controlled environments to ensure the purity and consistency of the product. The use of automated systems for reagent addition and temperature control is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Lithium (pentamethylphenyl)methanide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Deprotonation: Acts as a strong base to deprotonate weak acids.
Common Reagents and Conditions
Solvents: Diethyl ether, tetrahydrofuran.
Reagents: Carbonyl compounds, alkyl halides, weak acids.
Conditions: Low temperatures, inert atmosphere to prevent oxidation.
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From substitution reactions with halides.
Lithium Salts: From deprotonation reactions.
Aplicaciones Científicas De Investigación
Lithium (pentamethylphenyl)methanide has several applications in scientific research:
Organic Synthesis: Used as a reagent for forming carbon-carbon bonds.
Material Science: Involved in the synthesis of novel materials with unique properties.
Pharmaceuticals: Potential use in the synthesis of drug intermediates.
Catalysis: Acts as a catalyst in certain organic reactions.
Mecanismo De Acción
The mechanism of action of lithium (pentamethylphenyl)methanide involves its role as a nucleophile and base. The lithium atom stabilizes the negative charge on the pentamethylphenyl group, allowing it to attack electrophilic centers in other molecules. This leads to the formation of new bonds and the generation of various products depending on the reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium (phenyl)methanide
- Lithium (tert-butyl)methanide
- Lithium (trimethylsilyl)methanide
Uniqueness
Lithium (pentamethylphenyl)methanide is unique due to the presence of five methyl groups on the phenyl ring, which increases its steric bulk and influences its reactivity. This makes it less prone to side reactions compared to less sterically hindered organolithium compounds.
Conclusion
This compound is a valuable organolithium reagent with diverse applications in organic synthesis, material science, and pharmaceuticals. Its unique structure and reactivity make it a useful tool for chemists in various fields of research.
Propiedades
Número CAS |
139558-10-4 |
|---|---|
Fórmula molecular |
C12H17Li |
Peso molecular |
168.2 g/mol |
Nombre IUPAC |
lithium;1-methanidyl-2,3,4,5,6-pentamethylbenzene |
InChI |
InChI=1S/C12H17.Li/c1-7-8(2)10(4)12(6)11(5)9(7)3;/h1H2,2-6H3;/q-1;+1 |
Clave InChI |
CNZZUJWPWPFZLC-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC1=C(C(=C(C(=C1C)C)[CH2-])C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


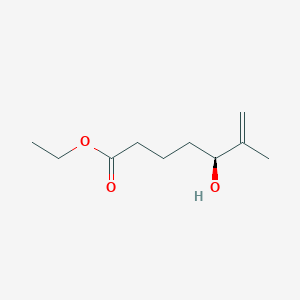
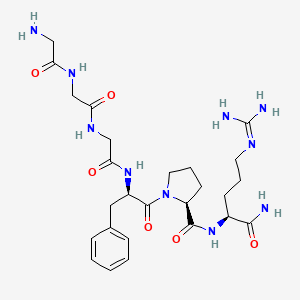
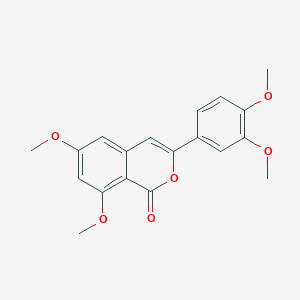
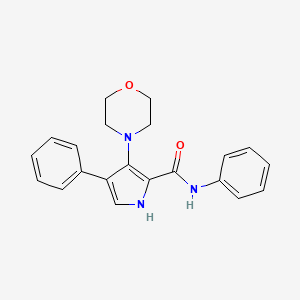
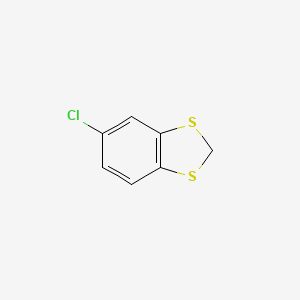

![(2S,5S)-7-benzyl-2-(trityloxymethyl)-1-oxa-7-azaspiro[4.4]nonane-6,9-dione](/img/structure/B14262981.png)
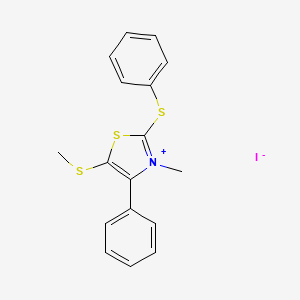

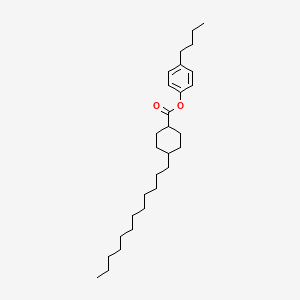
![2-[(Benzyloxy)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14262999.png)
![4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide)](/img/structure/B14263000.png)
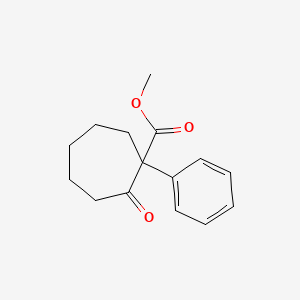
![1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one](/img/structure/B14263018.png)
